
(S)-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to facilitate various chemical reactions, particularly in the field of organic chemistry. Its unique structure, which includes a phosphanyl group and a tetrafluoroborate counterion, makes it a valuable tool for researchers and industrial chemists.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate typically involves the reaction of a chiral amine with a diphenylphosphine compound. The process often includes the following steps:
Formation of the Chiral Amine: The chiral amine is synthesized through a series of reactions, starting from commercially available starting materials.
Reaction with Diphenylphosphine: The chiral amine is then reacted with diphenylphosphine under controlled conditions to form the desired phosphine ligand.
Addition of Tetrafluoroboric Acid: Finally, tetrafluoroboric acid is added to the reaction mixture to form the tetrafluoroborate salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and environmental impact.
化学反応の分析
Types of Reactions
(S)-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often acting as a catalyst.
Substitution: The phosphine ligand can undergo substitution reactions, where the phosphanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce a variety of reduced phosphine derivatives.
科学的研究の応用
(S)-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Its role in the synthesis of chiral drugs makes it valuable for medicinal chemistry.
Industry: The compound is used in various industrial processes, including the production of fine chemicals and agrochemicals.
作用機序
The mechanism by which (S)-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate exerts its effects involves its ability to coordinate with metal centers. The phosphine ligand forms a complex with a metal catalyst, which then facilitates various chemical transformations. The chiral nature of the ligand allows for the selective formation of one enantiomer over the other, making it a powerful tool in asymmetric synthesis.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common phosphine ligand used in various chemical reactions.
Diphenylphosphinobutane: Another chiral phosphine ligand with similar applications.
Phosphine Oxides: Oxidized derivatives of phosphine ligands.
Uniqueness
(S)-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate is unique due to its specific chiral structure and the presence of the tetrafluoroborate counterion. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound for researchers and industrial chemists.
特性
分子式 |
C18H25BF4NP |
|---|---|
分子量 |
373.2 g/mol |
IUPAC名 |
[(2S)-1-diphenylphosphanyl-3,3-dimethylbutan-2-yl]azanium;tetrafluoroborate |
InChI |
InChI=1S/C18H24NP.BF4/c1-18(2,3)17(19)14-20(15-10-6-4-7-11-15)16-12-8-5-9-13-16;2-1(3,4)5/h4-13,17H,14,19H2,1-3H3;/q;-1/p+1/t17-;/m1./s1 |
InChIキー |
GKQQHRNLFXFBPA-UNTBIKODSA-O |
異性体SMILES |
[B-](F)(F)(F)F.CC(C)(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)[NH3+] |
正規SMILES |
[B-](F)(F)(F)F.CC(C)(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)[NH3+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


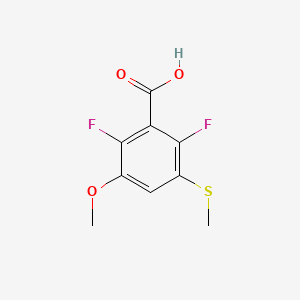
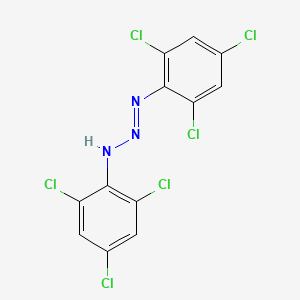
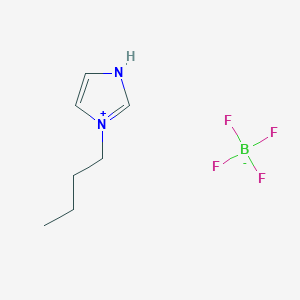
![3-Methyl-2-(4-nitro-phenyl)-5-phenyl-3,5-dihydro-thieno[2,3-d]pyrimidine-4,6-dione](/img/structure/B14758093.png)
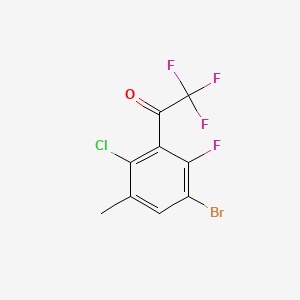
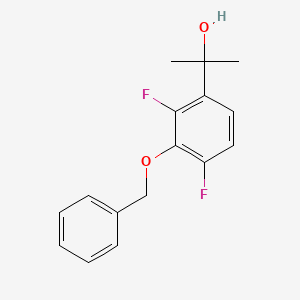
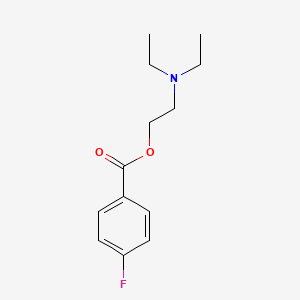
![5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B14758115.png)
![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)
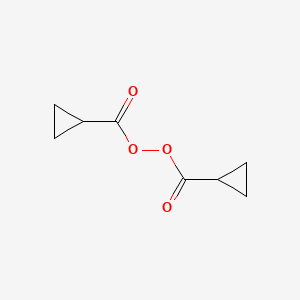
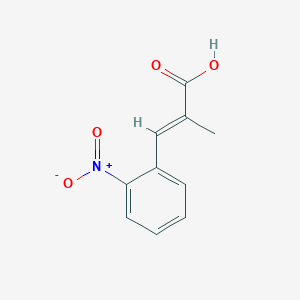
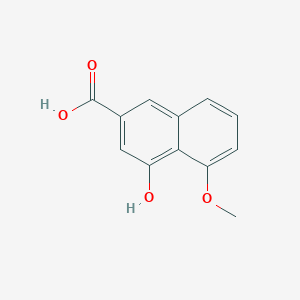

![(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)
